molecular formula C24H21FN2O4S B2871550 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide CAS No. 850932-69-3

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2871550
CAS No.: 850932-69-3
M. Wt: 452.5
InChI Key: BHJPZIBBWPLBJL-UHFFFAOYSA-N
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Description

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development, where the mechanism of action might refer to how the drug interacts with a specific target in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve further studies on its synthesis, its physical and chemical properties, and its potential uses. This could include exploring its potential as a pharmaceutical drug, studying its interactions with various biological targets, and developing methods for its large-scale synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and acetamide formation. Common reagents used in these reactions include indole, 4-fluorobenzyl chloride, sulfonyl chloride, and 4-methoxyaniline. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and TBTU .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethanone: Another indole derivative with similar biological activities.

    4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)aminopyrimidine-5-carbaldehyde: A compound with a similar sulfonyl group and biological activity.

    N-(4-methoxyphenyl)-2-(1H-indol-3-yl)acetamide: A structurally related compound with similar applications.

Uniqueness

2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl and methoxyphenyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-31-20-12-10-19(11-13-20)26-24(28)16-32(29,30)23-15-27(22-5-3-2-4-21(22)23)14-17-6-8-18(25)9-7-17/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJPZIBBWPLBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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